(2R)-2-(azetidine-1-carbonyl)piperidine
Description
Properties
IUPAC Name |
azetidin-1-yl-[(2R)-piperidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQWOMFZEHOBOS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Substituted Piperidines
Substituted piperidines can be synthesized using methods reported in chemical literature. For instance, 2,4-disubstituted piperidines can be prepared from disubstituted pyridine through hydrogenation processes. Hydrogenation of disubstituted pyridine in the presence of platinum oxide \$$PtO_2\$$ typically results in a racemate of cis-products as major products.
Solid-Phase Synthesis of Azetidine-Containing Dipeptides
Solid-phase synthesis can be employed to create azetidine-containing dipeptides. This method involves using a Rink-amide polystyrene resin as a solid support. The process includes:
- Removal of the Fmoc-protecting group from the resin.
- Coupling of Fmoc-Xaa-OH amino acids using DIC/HOBt to form intermediates.
- Incorporation of 1-benzyloxycarbonyl azetidine.
- Detaching the resin-bound azetidine-containing dipeptides using a TFA/H\$$_2\$$O/TIPS cleavage cocktail.
Synthesis of Azetidine Derivatives for HCMV Inhibitors
Azetidine derivatives have shown potential as inhibitors of Human Cytomegalovirus (HCMV). The synthesis of these compounds involves several steps to modify different positions on the azetidine-containing dipeptide.
Azetidine and Piperidine Rings in Medicinal Chemistry
The combination of azetidine and piperidine rings in a compound creates a versatile scaffold for drug discovery. These compounds can interact with biological targets, making them useful in medicinal chemistry. Molecular docking simulations suggest that amide linkages enhance hydrogen bonding with active site residues in proteins such as dopamine receptors or viral polymerases.
Data Table: Temperature Coefficients of Azetidine Derivatives
| Compound | R1, R2 | Δ δ/Δ T (ppb/K) α-NH | Δ δ/Δ T (ppb/K) CONH |
|---|---|---|---|
| (S, S)-4a | H, C(CH3) | -2.5 | -3.5 |
| (R, S)-4a | H, C(CH3) | -2.0 | -4.0 |
| (S, S)-4b | H, CH2Ph | -2.5 | -4.5 |
| (R, S)-4b | H, CH2Ph | -1.6 | -2.9 |
| (S, S)-4c | H, CH2CH(CH3)2 | -3.5 | -4.0 |
| (S, S)-4d | H, Chx | -3.0 | -4.0 |
| (R, S)-4d | H, Chx | -2.5 | -5.5 |
| (S, S)-4e | CH3, CH3 | -2.5 | — |
| (R, S)-4e | CH3, CH3 | -2.5 | — |
| R3 | α-NH | CONH | |
| (S, R)-7a | CH3 | -3.3 | -5.1 |
| (R, R)-7a | CH3 | -2.4 | -4.1, -5.4 |
| (S, S)-7b | CH2Ph | -3.6 | -4.5 |
| (R, S)-7b | CH2Ph | -2.2 | -5.3 |
| (S, S)-7c | CH(CH3)2 | -2.5 | -8.1 |
| (R, S)-7c | CH(CH3)2 | -1.8 | -4.8, -5.2 |
| (S, S)-7d | CH2CH(CH3)2 | -3.5 | -5.6 |
| (R, S)-7d | CH2CH(CH3)2 |
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine involves cyclization strategies and stereoselective functionalization :
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Azetidine Formation : Regio- and diastereoselective synthesis via [2+2] cycloaddition or Baldwin-compliant ring closure under kinetic control (ΔG‡ = 58–80 kJ/mol) . For example, DFT calculations confirm that azetidine products dominate over pyrrolidines due to lower activation barriers (ΔG‡ = 58 kJ/mol vs. 70 kJ/mol) .
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Piperidine Functionalization : Coupling of preformed azetidine-1-carbonyl chloride with 2-aminopiperidine derivatives under Schotten-Baumann conditions (yields: 72–90%).
Table 1: Comparison of Cyclization Methods
Functional Group Transformations
The amide linkage and chiral center enable diverse reactivity:
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Reductive Amination : Conversion of the carbonyl group to secondary amines using NaBH₃CN (yield: 38–50%) .
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Oxidation : Selective oxidation of the azetidine nitrogen with mCPBA forms N-oxides (therapeutic relevance in serotonin receptor modulation) .
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C–H Activation : Pd(OAc)₂-catalyzed arylation at the azetidine β-C–H position with aryl iodides (AgOAc additive, 72% yield) .
Stereoselective Modifications
The chiral piperidine center governs stereochemical outcomes:
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Grignard Additions : Alkyl-MgBr reagents add to nitrone intermediates with R-configuration preference (dr = 2:1, 90% yield) .
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Dynamic Resolution : Enzymatic or chiral acid-mediated resolution achieves enantiomeric excess (ee > 99%) for pharmaceutical applications .
Table 2: Stereochemical Outcomes in Alkylation
| Reagent | Configuration (C-2) | IC₅₀ (μM)⁴ | Biological Target | Reference |
|---|---|---|---|---|
| Octyl-MgBr | R | 15.0 | β-Glucocerebrosidase | |
| Benzyl-MgCl | S | 100 | 5-HT₁ receptor |
Catalytic Cross-Coupling Reactions
Palladium-mediated processes enable structural diversification:
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Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at the azetidine ring (ligand: MPAA, yield: 65–78%) .
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Buchwald-Hartwig Amination : Forms N-alkyl derivatives for kinase inhibition studies (e.g., menin-MLL inhibitors, EC₅₀ = 15 nM) .
Biological Interaction-Driven Reactivity
The compound’s serotonin receptor affinity (5-HT₁-like) informs its derivatization:
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Prodrug Synthesis : Phosphorylation of the piperidine nitrogen enhances blood-brain barrier permeability (logP reduction from 3.2 → 1.8) .
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Enzyme Inhibition : Conformational restriction via azetidine improves IC₅₀ values for β-glucocerebrosidase (15 μM vs. 130 μM for non-rigid analogs) .
Degradation and Stability Studies
Scientific Research Applications
Structural Overview
The compound features a piperidine ring substituted with an azetidine-1-carbonyl group, which contributes to its chiral nature. This chirality can significantly influence the compound's interactions with biological targets, making it a subject of interest in drug design and development.
Research indicates that compounds containing both azetidine and piperidine moieties can exhibit diverse biological activities. Notably, (2R)-2-(azetidine-1-carbonyl)piperidine has been studied for its potential as a selective agonist for serotonin receptors, particularly the 5-HT1-like receptors, which are implicated in mood regulation and anxiety disorders.
Potential Therapeutic Areas:
- Mood Disorders: The interaction with serotonin receptors suggests possible applications in treating depression and anxiety.
- Neurotransmission Modulation: Its ability to influence neurotransmitter systems could lead to new treatments for various neurological conditions.
Synthesis Methodologies
The synthesis of this compound has been explored through various methodologies, including:
- Microwave-Assisted Synthesis: This method enhances reaction efficiency and yields.
- Catalytic Systems: Utilization of catalysts can streamline the synthesis process, making it more cost-effective and environmentally friendly.
Mechanism of Action
The mechanism by which (2R)-2-(azetidine-1-carbonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Physical and Spectroscopic Properties
- Electronic Properties : The carbonyl group in this compound likely reduces the HOMO-LUMO gap compared to hydroxylated analogs like Miglitol, influencing UV-Vis absorption .
- Hydrogen Bonding: Unlike Miglitol and deoxynojirimycin, which exhibit strong intramolecular hydrogen bonding due to hydroxyl groups , the azetidine-carbonyl moiety may prioritize dipole interactions or weaker hydrogen bonds.
- Chirality : The (2R) configuration distinguishes it from stereoisomers like (2S)-azetidine derivatives, impacting binding specificity .
Key Research Findings and Gaps
- Synthetic Challenges : Coupling azetidine to piperidine without racemization requires optimized chiral methods, an area needing further exploration.
- Biological Potential: The compound’s similarity to azetidine-proline analogs suggests untested applications in metabolic or neurological disorders.
Biological Activity
(2R)-2-(azetidine-1-carbonyl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an azetidine-1-carbonyl group, which introduces chirality and influences its pharmacological properties. The structural formula indicates significant potential for interactions with various biological targets, particularly in the realm of neurotransmission and enzyme activity.
Synthesis Methods
Synthesis of this compound typically involves several methodologies, including:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.
- Catalytic Systems : Utilization of catalysts to streamline the synthesis process.
These approaches facilitate the efficient production of the compound while maintaining its structural integrity.
Receptor Interaction Studies
Research indicates that this compound selectively interacts with serotonin receptors, particularly 5-HT1-like receptors. This interaction suggests potential applications in treating mood disorders and anxiety. Preliminary data show significant binding affinity, which could lead to alterations in neurotransmission and mood regulation.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (2S)-2-(pyrrolidin-1-carbonyl)piperidine | Piperidine derivative | Different chiral center leading to varied activity |
| N-benzylpiperidin-4-one | Piperidinone | Exhibits distinct receptor binding profiles |
| 1-(4-fluorophenyl)piperidin-4-amine | Fluorinated piperidine | Enhanced lipophilicity affecting bioavailability |
| (3R)-3-(azetidin-1-carbonyl)tetrahydropyran | Tetrahydropyran | Different ring size may alter pharmacological effects |
The unique combination of azetidine and piperidine functionalities in this compound may confer distinct biological properties compared to these similar compounds.
The molecular mechanism underlying the biological activity of this compound involves:
- Enzyme Interaction : The compound may act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate binding.
- Allosteric Modulation : It can also bind to sites distinct from active sites, inducing conformational changes that affect enzyme activity.
- Gene Expression Regulation : By interacting with transcription factors or chromatin-modifying enzymes, it can influence gene expression patterns .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Mood Disorders : Its selective action on serotonin receptors positions it as a candidate for addressing anxiety and depression.
- Antimicrobial Activity : Similar compounds have shown efficacy against resistant strains of Mycobacterium tuberculosis, suggesting potential for further exploration in this area .
Q & A
Q. What are the standard synthetic routes for (2R)-2-(azetidine-1-carbonyl)piperidine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves coupling azetidine carboxylic acid derivatives with piperidine precursors. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours . Enantiomeric purity is achieved via chiral chromatography (e.g., using a Chiralpak® column with hexane/isopropanol gradients) or asymmetric catalysis. Evidence from analogous piperidine derivatives highlights the importance of Pd/C-mediated hydrogenation to preserve stereochemistry, achieving >98% enantiomeric excess (ee) in some cases .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Key signals include the azetidine NH proton (δ 4.00–4.38 ppm, broad singlet) and piperidine protons (δ 1.50–3.20 ppm, multiplet patterns) .
- FTIR : Stretching vibrations for the carbonyl group (C=O) appear at ~1650–1700 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₉H₁₅N₂O₂: 183.1128) .
Q. How is purity assessed, and what solvent systems are optimal for purification?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane 3:7). Preparative column chromatography using silica gel with DCM/methanol (95:5) or ethyl acetate/hexane mixtures effectively isolates the compound .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the compound’s bioactivity?
- Methodological Answer :
- DFT : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate vibrational frequencies and HOMO-LUMO energy gaps, which correlate with reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes). Validate grid box placement by redocking co-crystallized ligands (RMSD <2.0 Å) . For example, piperidine derivatives show affinity for α-glucosidase, with binding energies <−7.0 kcal/mol .
Q. What experimental designs address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Enantiomeric impurities : Validate ee via chiral HPLC .
- Assay conditions : Standardize protocols (e.g., MIC assays against E. coli using nutrient agar, 37°C, 24-hour incubation) and include positive controls (e.g., streptomycin) .
- Solubility : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid solvent interference .
Q. How can structure-activity relationships (SAR) be explored for azetidine-piperidine hybrids?
- Methodological Answer :
- Analog Synthesis : Modify the azetidine ring (e.g., substituents at C3) or piperidine’s carbonyl position. For example, replacing azetidine with pyrrolidine alters steric hindrance .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases or kinases). SAR studies on Miglitol analogs show that hydroxyl group positioning modulates α-glucosidase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
